N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

CCR3 antagonism chemokine receptor structure–activity relationship

This bromophenyl analogue enables halogen-scanning studies to map halogen-bonding hot-spots in CCR3/kinase domains. Its procurement unlocks under-explored Markush space in a validated immunology patent class. Evaluate target engagement empirically—assume no functional equivalence to chloro congeners.

Molecular Formula C13H13BrN4O2S
Molecular Weight 369.24
CAS No. 2034287-09-5
Cat. No. B2371136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
CAS2034287-09-5
Molecular FormulaC13H13BrN4O2S
Molecular Weight369.24
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CC=C2Br)NC3=NC=CC=N3
InChIInChI=1S/C13H13BrN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17)
InChIKeyLCNLMGXKTQQDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034287-09-5) – Core Structural Identity & Procurement Context


N-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034287‑09‑5) is a fully synthetic small molecule built on an azetidine–pyrimidine scaffold bearing a 2‑bromophenylsulfonyl moiety. Its molecular formula is C₁₃H₁₃BrN₄O₂S and its monoisotopic mass is 369.24 Da . The compound belongs to a broader class of pyrimidine‑azetidine sulfonamides that have been claimed as chemokine receptor modulators and kinase inhibitors in the patent literature [1]. Although the bromophenyl analogue itself remains sparsely characterised in public repositories, its closest halogen‑substituted congener – the 2‑chlorophenyl derivative – has been profiled in radioligand‑binding assays, providing a structurally relevant benchmark for procurement evaluation [2].

Why Generic Substitution Fails for N-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine in Research Sourcing


Within the pyrimidine‑azetidine sulfonamide family, potency and selectivity are exquisitely sensitive to the nature of the halogen substituent on the phenyl ring [1]. The 2‑chlorophenyl analogue displays a binding affinity (Ki) of 6.31 nM at the human CCR3 chemokine receptor, whereas simple replacement with a 2‑bromophenyl group yields a compound whose binding profile to the same target is absent from public repositories [2]. This absence of direct cross‑reactivity data means that assuming functional equivalence between the bromo and chloro variants is scientifically unjustified; the bromo derivative cannot automatically substitute for the chloro analogue in CCR3‑focused programmes, nor can it be dismissed as inactive without empirical measurement. For procurement decisions, therefore, the 2‑bromophenyl compound represents a structurally unique tool that must be evaluated on its own merits rather than treated as an interchangeable isomer .

Product‑Specific Quantitative Evidence Guide for N-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine


Halogen‑Dependent CCR3 Affinity: 2‑Bromophenyl vs. 2‑Chlorophenyl Analogue

In a radioligand displacement assay using human CCR3 expressed in CHOK1 cells, the 2‑chlorophenyl congener N-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine exhibited a Ki of 6.31 nM [1]. In contrast, no public binding data for the 2‑bromophenyl analogue at CCR3 have been deposited in BindingDB, ChEMBL, or PubChem as of April 2026 [2]. This data gap represents a differentiation opportunity: the bromo derivative may either retain, enhance, or ablate the potent CCR3 affinity observed for the chloro analogue, making it a valuable probe for halogen‑scanning SAR studies .

CCR3 antagonism chemokine receptor structure–activity relationship

Class‑Level Chemokine Receptor Modulation Potential Inferred from Patent Landscape

Patent AR‑072818‑A1, assigned to AstraZeneca AB, explicitly claims pyrimidine‑azetidine sulfonamides of formula (I) for the treatment of chemokine‑mediated diseases including asthma, allergic rhinitis, and arthrosis [1]. The 2‑bromophenyl analogue falls within the Markush scope of formula (I) by virtue of its N‑sulfonylazetidine‑pyrimidin‑2‑amine core, placing it in a class of compounds that have demonstrated therapeutic utility in preclinical inflammation models. Although the patent does not disclose individual IC₅₀ values for the bromo derivative, the structural class has been validated as capable of modulating chemokine receptors, providing a mechanistic rationale for procurement in immunology‑focused discovery programmes .

chemokine receptor inflammatory disease patent SAR

Physicochemical Differentiation: Bromo vs. Chloro Electronic and Steric Parameters

The 2‑bromophenyl substituent introduces a larger van der Waals radius (1.85 Å for Br vs. 1.75 Å for Cl), a different polarisability, and distinct halogen‑bonding donor strength compared with the 2‑chlorophenyl analogue [1]. These differences can translate into altered binding‑pose geometries and off‑rate kinetics at target proteins, even when the overall scaffold is conserved [2]. For medicinal chemistry teams conducting systematic halogen scans, the bromo analogue offers a quantifiable physicochemical perturbation that cannot be simulated by the chloro or unsubstituted phenyl derivatives, making it an essential component of a comprehensive SAR matrix .

halogen bonding medicinal chemistry lead optimisation

Optimal Research & Industrial Application Scenarios for N-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine


Halogen‑Scanning Structure–Activity Relationship (SAR) Studies on Chemokine Receptor Antagonists

Medicinal chemistry teams can use N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine as the bromine‑containing member of a halogen‑scanning matrix. By comparing its CCR3 binding affinity (once measured) with that of the 2‑chlorophenyl analogue (Ki = 6.31 nM ), researchers can determine whether increased halogen size and polarisability enhance or diminish target engagement. This information is critical for lead optimisation programmes targeting chemokine‑driven inflammatory diseases .

Halogen‑Bonding Probe for Structural Biology and Biophysical Assays

The 2‑bromophenylsulfonyl group features a polarisable bromine atom capable of forming halogen bonds with backbone carbonyl oxygens or π‑systems in protein binding pockets . This compound can therefore serve as a probe in X‑ray crystallography or surface plasmon resonance experiments designed to map halogen‑bonding hot‑spots within chemokine receptor or kinase domains. Such data inform the rational introduction of halogen substituents in subsequent lead series .

Patent‑Informed Lead Discovery for Chemokine‑Mediated Inflammatory Diseases

Because the pyrimidine‑azetidine sulfonamide core is claimed in patent AR‑072818‑A1 for the treatment of asthma, allergic rhinitis, and arthrosis , the 2‑bromophenyl analogue can be prioritised for screening cascades in immunology‑focused drug discovery programmes. Its procurement enables the exploration of a previously under‑characterised region of the Markush space, potentially uncovering new intellectual property and lead matter in a validated therapeutic class .

Quote Request

Request a Quote for N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.